N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a partially hydrogenated cyclohexenone ring and substituted with a phenyl group and an acetamide moiety. This structure confers unique conformational and electronic properties, making it a subject of interest in medicinal chemistry and crystallography.
Properties
IUPAC Name |
N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9(18)16-15-17-12-7-11(8-13(19)14(12)20-15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUQXCPNVPHULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with phenacyl bromide to form the benzothiazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide
- Substituents : Hydroxynaphthyl, m-tolyl, acetamide.
- Dihedral Angles : 78.32° (molecule A) and 84.70° (molecule B) between naphthalene and benzene rings.
- Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds, enhancing crystal stability .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound) Substituents: Trifluoromethyl (CF₃) on benzothiazole, phenylacetamide.
Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate
Table 1: Structural and Conformational Comparison
| Compound | Core Structure | Key Substituents | Dihedral Angle (°) | Hydrogen Bonding |
|---|---|---|---|---|
| Target Compound | Tetrahydrobenzothiazole | Phenyl, acetamide | N/A* | Likely intramolecular H-bonds |
| N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide | Naphthyl-benzenoid | Hydroxynaphthyl, m-tolyl | 78.32–84.70 | Intra- and intermolecular |
| N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | CF₃, phenyl | N/A | Not reported |
| Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate | Naphthyl-benzenoid | Hydroxynaphthyl, carbamate | 81.54 | Intramolecular |
Electronic and Pharmacological Implications
- Hydrogen Bonding Networks : Analogs like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide demonstrate robust intermolecular hydrogen bonding, which may correlate with improved crystallinity and solubility .
- Biological Activity : While pharmacological data for the target compound is absent, structurally related benzothiazole acetamides in patents are often designed as kinase inhibitors or antimicrobial agents, suggesting plausible therapeutic avenues for exploration .
Biological Activity
N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole core with a 7-oxo substituent and an acetamide group. The synthesis typically involves the reaction of appropriate benzothiazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. The synthesis pathway is crucial as it influences the biological activity of the resulting compound.
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. A study highlighted that certain benzothiazoles exhibited significant activity against various bacterial strains. While direct evidence for this compound is scarce, it is hypothesized that the presence of the benzothiazole moiety may confer similar antimicrobial effects.
Neuroprotective Effects
Benzothiazole compounds have been investigated for neuroprotective properties. For example, pramipexole, a dopamine agonist with a similar scaffold, has shown neuroprotective effects in various models . This suggests potential avenues for exploring the neuroprotective capabilities of this compound.
Study 1: Synthesis and Biological Testing
A comprehensive study synthesized several 7-oxo substituted analogues and tested them against cancer cell lines. The findings indicated that while some derivatives were inactive (IC50 > 20 µg/mL), others showed promising results . This highlights the importance of structural variations in determining biological activity.
Study 2: Structure-Aactivity Relationship (SAR)
A structure–activity relationship study focused on benzothiazole derivatives revealed that modifications at the 7-position significantly influenced their anticancer efficacy. The electronic properties of substituents at this position were critical in mediating interactions with target enzymes .
Data Tables
Q & A
Advanced Research Question
- DFT Calculations : Model hydrolysis susceptibility of the acetamide group using Gaussian09 at the B3LYP/6-31G(d) level .
- MD Simulations : Simulate interactions with blood plasma proteins (e.g., albumin) to predict bioavailability .
- QSPR Models : Correlate logP (~2.5–3.5) and polar surface area (~80 Ų) with membrane permeability .
How does crystallographic data inform intermolecular interactions in solid-state formulations?
Advanced Research Question
X-ray structures reveal:
- Hydrogen Bonds : N–H···O/N interactions stabilize dimers (e.g., N1–H1···N2 in thiazole derivatives) .
- Packing Motifs : Centrosymmetric dimers or herringbone arrangements influence solubility and dissolution rates. Refinement via SHELXL ensures accurate unit cell parameters .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
- Storage : Keep in amber vials at –20°C under inert gas (N) to avoid moisture absorption and photodegradation.
- Handling : Use glove boxes for hygroscopic intermediates and characterize decomposition products via LC-MS quarterly .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
- Key Modifications :
- High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents .
What in vitro models are suitable for evaluating neuroprotective or anti-inflammatory activity?
Advanced Research Question
- Neuroprotection : Test cholinesterase inhibition in SH-SY5Y cells via Ellman’s assay, comparing IC to donepezil .
- Anti-inflammatory Activity : Measure COX-2 inhibition in RAW 264.7 macrophages using ELISA for PGE .
How do solvent and pH conditions affect the compound’s stability during biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
